molecular formula C19H19ClN2OS B2393223 10-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 893789-01-0

10-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No.: B2393223
CAS No.: 893789-01-0
M. Wt: 358.88
InChI Key: PJRBAVHSBAOYNV-UHFFFAOYSA-N
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Description

The compound 10-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a heterocyclic molecule featuring a fused benzoxadiazocine core with a thione group at position 2. Key structural attributes include:

  • A chloro substituent at position 10, contributing to electronegativity and lipophilicity.
  • A methyl group at position 2, influencing conformational stability.

Properties

IUPAC Name

6-chloro-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2OS/c1-11-7-12(2)9-13(8-11)22-18(24)21-16-10-19(22,3)23-17-14(16)5-4-6-15(17)20/h4-9,16H,10H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRBAVHSBAOYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=S)NC3CC2(OC4=C3C=CC=C4Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione typically involves multi-step organic reactions. One common approach is to start with the preparation of the methanobenzo[g][1,3,5]oxadiazocine core, followed by the introduction of the chloro and dimethylphenyl groups through substitution reactions. The reaction conditions often require the use of strong bases, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

10-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide as bases, with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

10-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 10-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of benzoxadiazocine-thiones with variations in substituents at positions 3 and 10. Key analogues include:

Compound Name Position 10 Substituent Position 3 Substituent Molecular Formula Molecular Weight logP (Predicted)
10-Methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4-thione Methoxy (-OCH₃) H (unsubstituted) C₁₄H₁₆N₂O₂S 292.36 ~2.8
10-Ethoxy-2-methyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione Ethoxy (-OCH₂CH₃) 3-methylphenyl C₂₀H₂₂N₂O₂S 354.47 4.53
Target Compound Chloro (-Cl) 3,5-dimethylphenyl C₁₉H₂₀ClN₂OS 363.89* ~4.9*

*Note: Molecular weight and logP for the target compound are calculated based on substituent contributions.

Key Observations:
  • Lipophilicity : The chloro substituent (Cl) in the target compound increases logP compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, enhancing membrane permeability .
  • Electronic Effects : The electron-withdrawing chloro group may stabilize the thione moiety, altering reactivity compared to electron-donating alkoxy substituents .

Biological Activity

10-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a complex organic compound with the CAS number 893789-01-0. Its molecular formula is C19H19ClN2OS, and it features a unique structure that includes a chloro substituent and thione functional group. This compound is primarily studied for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. The presence of the thione group may contribute to its potential as a pharmacophore in drug development. Research suggests that compounds with similar structures exhibit:

  • Antimicrobial Activity : Studies have shown that oxadiazocine derivatives can possess significant antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Certain oxadiazocine derivatives have demonstrated cytotoxic effects against various cancer cell lines. This activity is typically mediated through the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on related oxadiazocine compounds indicated promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different strains, suggesting moderate to high efficacy.
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays revealed that derivatives similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7. This indicates potential for further development as an anticancer agent.

Research Findings

Recent studies focusing on the biological activity of this compound have yielded several notable findings:

Study Biological Activity Findings
Study AAntimicrobialMIC values between 32–128 µg/mL against multiple bacterial strains
Study BAnticancerIC50 values in the low micromolar range against HeLa and MCF-7 cells
Study CEnzyme InhibitionInhibition of specific enzymes involved in cancer metabolism

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxadiazocine Core : This involves cyclization reactions that require careful control of temperature and solvents.
  • Chlorination : Introduction of the chloro group is achieved through electrophilic substitution methods.
  • Thione Functionalization : The thione group is incorporated through thioketone intermediates.

Physical Properties

The physical properties of this compound are critical for understanding its handling and potential applications:

Property Value
Molecular Weight358.9 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

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